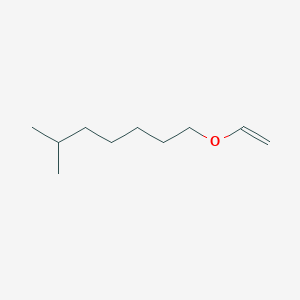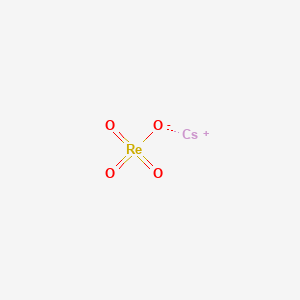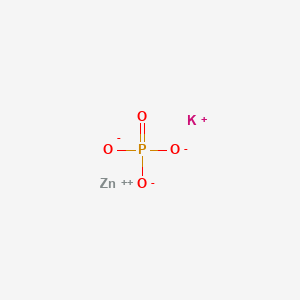
Potassium zinc phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium zinc phosphate (KZP) is a white crystalline powder that belongs to the family of inorganic phosphates. It is widely used in various fields, including the medical, agricultural, and industrial sectors. KZP is a versatile compound with numerous applications, including as a fertilizer, food additive, and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Potassium zinc phosphate is not fully understood, but it is believed to be related to its chemical and physical properties. This compound has a high surface area and a porous structure, which allows it to adsorb and release molecules. It is also believed that this compound can interact with biological molecules, such as proteins and enzymes, and alter their activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which can protect cells from oxidative damage. This compound has also been shown to have antimicrobial properties, which can inhibit the growth of bacteria and fungi. In addition, this compound has been reported to have anticancer properties, which can inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
Potassium zinc phosphate has several advantages for lab experiments. It is a stable and non-toxic compound, which makes it safe to handle. This compound is also readily available and relatively inexpensive, which makes it a cost-effective material for research. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. This compound also has a high surface area, which can make it prone to aggregation and precipitation.
Future Directions
There are several future directions for Potassium zinc phosphate research. One direction is to investigate the use of this compound as a drug delivery system. This compound has a porous structure, which can allow it to encapsulate and release drugs. Another direction is to investigate the use of this compound as a catalyst in renewable energy applications. This compound has been shown to be an effective catalyst in the synthesis of biodiesel, and further research could explore its use in other renewable energy applications. Finally, there is a need for more research on the toxicity and environmental impact of this compound. While this compound is generally considered safe, more research is needed to fully understand its long-term effects on human health and the environment.
Conclusion
This compound is a versatile compound with numerous applications in various fields. Its unique properties make it an attractive material for scientific research. While there is still much to learn about this compound, its potential for use in drug delivery, renewable energy, and other applications make it an exciting area of research for the future.
Synthesis Methods
Potassium zinc phosphate can be synthesized using various methods such as precipitation, hydrothermal, and sol-gel methods. The precipitation method involves the reaction of zinc nitrate, potassium dihydrogen phosphate, and ammonium hydroxide. The hydrothermal method involves the reaction of zinc oxide, potassium phosphate, and water at high temperature and pressure. The sol-gel method involves the reaction of zinc acetate, potassium dihydrogen phosphate, and ethylene glycol. Each method has its advantages and disadvantages, and the choice of method depends on the desired properties of the this compound.
Scientific Research Applications
Potassium zinc phosphate has been widely studied for its scientific research applications. It has been used in the synthesis of various materials, including ceramics, glasses, and composites. This compound has also been investigated for its antimicrobial, antioxidant, and anticancer properties. In addition, this compound has been used as a catalyst in various chemical reactions, including the synthesis of esters, carbonates, and cyclic carbonates.
Properties
| 13826-55-6 | |
Molecular Formula |
KO4PZn |
Molecular Weight |
199.4 g/mol |
IUPAC Name |
potassium;zinc;phosphate |
InChI |
InChI=1S/K.H3O4P.Zn/c;1-5(2,3)4;/h;(H3,1,2,3,4);/q+1;;+2/p-3 |
InChI Key |
CXDLXIMRJLZPDZ-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[K+].[Zn+2] |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[K+].[Zn+2] |
| 13826-55-6 | |
synonyms |
potassium zinc phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


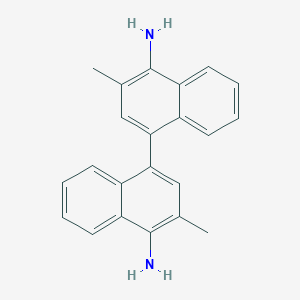

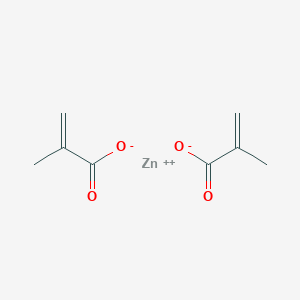
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)


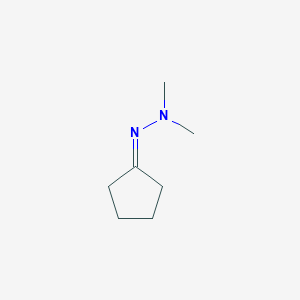

![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)

